4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol
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Overview
Description
4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a phenol group and a chloro-substituted indazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol under basic conditions.
Phenol Group Introduction: The phenol group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild temperatures.
Substitution: Nucleophiles (amines, thiols), polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl alcohol:
4-(2-Hydroxyethyl)phenol: Similar to tyrosol but with different substitution patterns.
Uniqueness
4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol is unique due to the presence of the indazole ring and the chloro substitution, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
680613-32-5 |
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Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
4-[7-chloro-1-(2-hydroxyethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-3-1-2-12-14(10-4-6-11(20)7-5-10)17-18(8-9-19)15(12)13/h1-7,19-20H,8-9H2 |
InChI Key |
HIFJTWWTIMWPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(N=C2C3=CC=C(C=C3)O)CCO |
Origin of Product |
United States |
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